N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a 3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine moiety. The benzodioxin subunit is recognized for its role in enhancing metabolic stability and bioavailability in pharmacologically active molecules , while the dihydropyridazine ring may contribute to hydrogen-bonding interactions critical for target binding .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-4-2-3-5-16(14)17-7-9-21(26)24(23-17)13-20(25)22-15-6-8-18-19(12-15)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPNALSZRWSUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Structural Features
The compound features a complex structure with a benzodioxin moiety and a pyridazinone derivative, which may contribute to its diverse biological activities.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent.
- Neuroprotective Effects : Some studies have pointed to neuroprotective properties, suggesting that it may have applications in treating neurodegenerative diseases.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds and indicated that derivatives of benzodioxin exhibit significant cytotoxicity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity.
Neuroprotection Research
Research published in Neuroscience Letters explored the neuroprotective effects of related compounds in animal models of Alzheimer’s disease. The findings suggested that these compounds could reduce oxidative stress and improve cognitive function.
Antimicrobial Activity Assessment
A recent study assessed the antimicrobial activity of various benzodioxin derivatives against Gram-positive and Gram-negative bacteria. Results showed promising activity against resistant strains, supporting further exploration into clinical applications.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against resistant bacteria | Microbial Drug Resistance |
| Neuroprotective | Reduces oxidative stress | Neuroscience Letters |
Structure-Activity Relationship (SAR)
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| N-(2,3-dihydrobenzodioxin) | Moderate anticancer | Requires further optimization |
| N-(benzodioxin with methyl substitutions) | Enhanced neuroprotection | Improved receptor interaction |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzodioxin Acetamide Derivatives
The 2-methylphenyl substituent may enhance lipophilicity compared to the methoxy group in ’s compound .
Pharmacological and Physicochemical Properties
Anti-Inflammatory Activity
The carboxylic acid derivative () demonstrates anti-inflammatory efficacy comparable to Ibuprofen in rat paw edema assays (ED₅₀ = 25 mg/kg) . While the target compound’s activity remains uncharacterized, its pyridazinone moiety could modulate cyclooxygenase (COX) inhibition, analogous to pyrazolone-based anti-inflammatory agents.
Physicochemical Profiles
- Hydrogen Bonding: The pyridazinone’s carbonyl and NH groups offer hydrogen-bonding sites absent in thieno-pyrimidine analogs, suggesting divergent target selectivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and how are intermediates monitored for purity?
- The synthesis typically involves multi-step reactions, including condensation of the benzodioxin amine with activated pyridazinone intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres, with intermediates purified via recrystallization or column chromatography .
- Methodology : Reaction progression is monitored using thin-layer chromatography (TLC) with UV visualization. For example, TLC (silica gel, ethyl acetate/hexane) is employed to confirm intermediate formation and purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should researchers prioritize?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the benzodioxin and pyridazinone moieties. For instance, the dihydropyridazinone ring exhibits characteristic downfield shifts for the NH proton (~10–12 ppm) and carbonyl carbons (~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. The molecular ion peak ([M+H]) should align with the theoretical mass (e.g., CHNO: 395.14 g/mol) .
Q. How can researchers optimize reaction yields when synthesizing pyridazinone-acetamide derivatives?
- Key Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
- Catalysts : Use of coupling agents like EDCI or HOBt improves amide bond formation efficiency .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
- Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard for determining absolute configuration and intermolecular interactions . For example, SHELXL refinement can clarify torsion angles in the dihydropyridazinone ring, which may influence bioactivity .
- Challenge : Poor crystal quality due to flexible acetamide linkages may require alternative crystallization solvents (e.g., DMSO/water mixtures) .
Q. What strategies address discrepancies in reported biological activities of structurally similar pyridazinone derivatives?
- Systematic SAR Analysis : Compare substituent effects (e.g., 2-methylphenyl vs. 4-methoxyphenyl) on enzyme inhibition using in vitro assays (e.g., COX-2 or PDE4 inhibition) .
- Data Normalization : Account for variability in assay conditions (e.g., cell lines, IC calculation methods) by cross-referencing with PubChem BioAssay data .
Q. How can computational modeling predict metabolic stability or toxicity risks for this compound?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to assess permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
- Docking Studies : AutoDock Vina can model interactions with target proteins (e.g., kinases or GPCRs) to prioritize derivatives for synthesis .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics can identify downstream pathways affected by the compound in disease models (e.g., cancer cell lines) .
- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity (K) to putative targets, such as inflammatory cytokines .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Hypothesis Testing :
- Solubility Assays : Measure partition coefficients (LogP) via shake-flask method (octanol/water) to reconcile discrepancies .
- pH-Dependent Solubility : Assess ionization states (pKa) using potentiometric titration, as the acetamide group may protonate under acidic conditions .
Q. Why do some studies report high cytotoxicity for this compound, while others highlight therapeutic potential?
- Experimental Variables :
- Cell Line Specificity : Test cytotoxicity across multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-selective effects .
- Dose Optimization : Perform dose-response curves (0.1–100 µM) to distinguish between on-target and off-target toxicity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
